(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine
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Overview
Description
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine is an organic compound that features a thiazole ring substituted with a tert-butyl group and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions, and the phenylmethanamine moiety can be attached through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butyl-thiazol-2-yl)-4-fluoro-benzamide
- 4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl(phenyl)methanone
- 2,4-Disubstituted thiazoles
Uniqueness
(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the phenylmethanamine moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
[3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3 |
InChI Key |
NBVSGYOHSNBNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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